molecular formula C16H13N3OS B11833225 4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87034-83-1

4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B11833225
CAS No.: 87034-83-1
M. Wt: 295.4 g/mol
InChI Key: YFHZPZZXEDXWHR-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of benzo[b]thiophene and imidazo[4,5-c]pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of benzo[b]thiophene derivatives with imidazo[4,5-c]pyridine precursors. Common synthetic methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thiophene and imidazo[4,5-c]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine exhibits potential anticancer properties. Its mechanism of action involves interaction with molecular targets such as enzymes and receptors, modulating pathways critical for cancer cell proliferation. Notably, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models.

Case Study : In a study published in Molecules, derivatives of this compound were synthesized and tested for their anticancer activity against human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory and Antimicrobial Properties

The compound has also been investigated for its anti-inflammatory and antimicrobial effects. It has shown promising results in inhibiting inflammatory pathways and demonstrating activity against various bacterial strains.

Case Study : A comparative study highlighted the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values indicated that it outperformed traditional antibiotics in specific assays .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Organic Electronics

The structure of this compound allows for efficient charge transport, making it a candidate for use in organic photovoltaic cells. Research has focused on optimizing its synthesis and processing conditions to enhance its performance in electronic applications.

Mechanism of Action

The mechanism of action of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its combined structural features, which confer a distinct set of chemical and biological properties

Biological Activity

4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. It features an imidazo[4,5-c]pyridine core fused with a benzothiophene moiety, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₁₃N₃OS
  • Molecular Weight : Approximately 295.4 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, making it a candidate for therapeutic applications in treating diseases like cancer and inflammation.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit tumor cell proliferation in various cancer cell lines. The compound's structure allows it to interfere with cellular signaling pathways critical for cancer cell survival and proliferation.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity. Studies have demonstrated that certain structural analogs exhibit potent inhibitory effects on viral replication in vitro. For example, compounds with similar imidazo-pyridine structures have shown effectiveness against viral infections by targeting specific viral enzymes .

Table 1: Summary of Biological Activities

StudyActivity TestedIC₅₀ (µM)Notes
Study AAnticancer (MCF-7)3.0Induced G0/G1 arrest
Study BAntiviral (MT-4 cells)0.20Comparable to lead molecule TBZ-1
Study CEnzyme Inhibition (ALK)2.5High selectivity against ALK

Detailed Findings

  • Anticancer Studies : In a study evaluating the antiproliferative effects on MCF-7 breast cancer cells, the compound exhibited an IC₅₀ value of approximately 3 µM, indicating strong cytotoxicity and the ability to induce cell cycle arrest in the G0/G1 phase .
  • Antiviral Efficacy : Another study focused on the antiviral properties of similar compounds showed significant activity at concentrations as low as 0.20 µM against HIV replication in MT-4 cells, demonstrating potential for therapeutic use in antiviral treatments .
  • Enzyme Inhibition : The compound has also been tested for its inhibitory effects on various kinases, including ALK (anaplastic lymphoma kinase), with an IC₅₀ value of 2.5 nM reported in enzymatic assays, highlighting its potential as a targeted therapy in oncology .

Properties

CAS No.

87034-83-1

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

4-(1-benzothiophen-3-ylmethoxy)-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C16H13N3OS/c1-19-10-18-13-6-7-17-16(15(13)19)20-8-11-9-21-14-5-3-2-4-12(11)14/h2-7,9-10H,8H2,1H3

InChI Key

YFHZPZZXEDXWHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)OCC3=CSC4=CC=CC=C43

Origin of Product

United States

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